![molecular formula C11H12N2O B13887330 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at the appropriate positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrrolo[2,3-c]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput screening and automated synthesis techniques to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the pyrrolo[2,3-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-c]pyridine oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-c]pyridine core .
Aplicaciones Científicas De Investigación
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the functional groups attached.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with a pyrazole ring fused to the pyridine ring.
Uniqueness
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one is unique due to its specific substitution pattern and the presence of the butan-2-one moiety, which can impart distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8(14)2-3-9-6-13-11-7-12-5-4-10(9)11/h4-7,13H,2-3H2,1H3 |
Clave InChI |
YDOHPRORVNLBMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CNC2=C1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



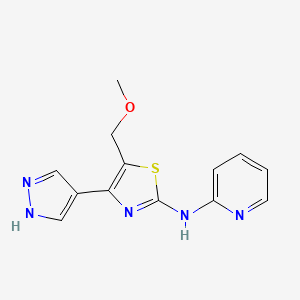

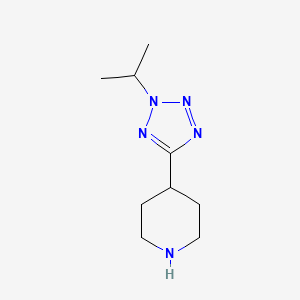
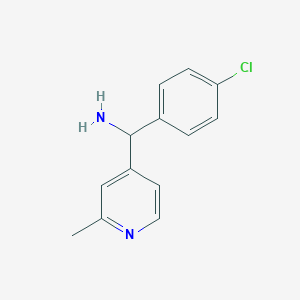
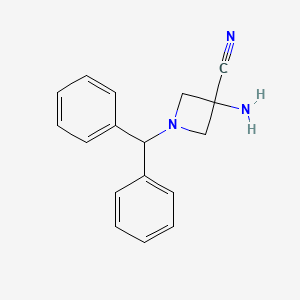
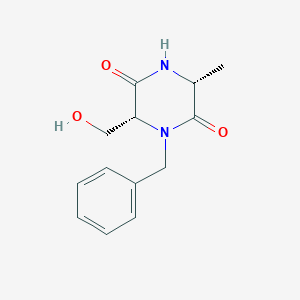

![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)

![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)
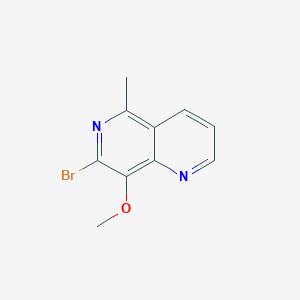
![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)
